
Taselisib
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Taselisib involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic route is proprietary and not fully disclosed in public literature. it generally involves the use of advanced organic synthesis techniques and specific reaction conditions to achieve the desired selectivity and potency .
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and consistency of the compound. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards. Specific details of the industrial production methods are proprietary and not publicly available .
Chemical Reactions Analysis
Types of Reactions
Taselisib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and clearance from the body .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the specific transformation required, such as temperature, solvent, and pH .
Major Products Formed
The major products formed from the reactions of this compound include its metabolites, which are primarily excreted through feces and urine. The primary metabolic pathways involve oxidation and amide hydrolysis .
Scientific Research Applications
Breast Cancer
- Phase III SANDPIPER Study : This pivotal trial evaluated Taselisib in combination with fulvestrant for postmenopausal women with estrogen receptor-positive, HER2-negative, PIK3CA-mutant breast cancer. The study demonstrated a significant improvement in progression-free survival (7.4 months for this compound vs. 5.4 months for placebo) . However, the safety profile raised concerns, with higher rates of serious adverse events and dose reductions in the this compound arm.
- Combination Therapy Studies : Additional studies have explored this compound in combination with other agents such as palbociclib and letrozole. These studies indicated that while this compound combined with palbociclib showed manageable side effects, it also provided promising results for patients with advanced breast cancer characterized by specific genetic changes .
Uterine Serous Carcinomas
This compound has shown efficacy against uterine serous carcinomas, particularly those with PIK3CA mutations and HER2/neu amplification. Preclinical studies using xenograft models demonstrated significant tumor growth inhibition and improved overall survival in treated mice compared to controls . These findings support further investigation into this compound as a therapeutic option for this aggressive cancer type.
Gastric Cancer
Research indicates that this compound is effective against gastric cancer cell lines that exhibit PIK3CA mutations and HER2 amplification. Studies have highlighted its potential to inhibit tumor growth and induce apoptosis in these specific cellular contexts .
Summary of Clinical Trials
Case Study 1: Efficacy in Advanced Breast Cancer
A patient with advanced breast cancer exhibiting a PIK3CA mutation received this compound combined with fulvestrant after progression on prior therapies. The patient experienced a partial response lasting over six months before disease progression, demonstrating the potential utility of this compound in heavily pretreated populations.
Case Study 2: Tolerability in Combination Therapy
In a clinical trial involving this compound and palbociclib, participants reported manageable side effects such as hyperglycemia and diarrhea. The combination was well-tolerated across different breast cancer subtypes, indicating its feasibility for broader clinical application .
Mechanism of Action
Taselisib exerts its effects by inhibiting the PI3K pathway, which is crucial for cell growth, proliferation, and survival. It specifically targets the ATP-binding pocket in the catalytic subunit of PI3K, leading to the inhibition of downstream signaling events . This compound also induces the degradation of mutant p110 alpha protein, further enhancing its potency in PIK3CA mutant models . This dual mechanism of action makes this compound a potent inhibitor of tumor growth and a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Alpelisib (BYL719): Another PI3K inhibitor that targets PIK3CA mutations.
Buparlisib (BKM120): A pan-PI3K inhibitor that targets multiple isoforms of PI3K.
Copanlisib (BAY 80-6946): A PI3K inhibitor that targets both PI3K alpha and delta isoforms.
Uniqueness of Taselisib
This compound’s uniqueness lies in its selective inhibition of mutant PI3K alpha and its ability to induce the degradation of mutant p110 alpha protein. This dual mechanism of action provides enhanced potency and efficacy in PIK3CA mutant models compared to other PI3K inhibitors . Additionally, this compound has shown promising results in combination therapies, making it a valuable addition to the arsenal of cancer treatments .
Biological Activity
Taselisib, also known as GDC-0032, is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, specifically targeting the PIK3CA gene. Its biological activity has been extensively studied in various cancer models, particularly in tumors with PIK3CA mutations. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and safety profile.
This compound selectively inhibits the PI3K pathway, which is crucial for cell proliferation, survival, and metabolism. By blocking this pathway, this compound induces apoptosis and inhibits tumor growth in cancer cells that harbor PIK3CA mutations. The inhibition leads to:
- Decreased phosphorylation of downstream targets such as S6 ribosomal protein.
- Induction of cell cycle arrest in the G0/G1 phase.
- Reduction in overall tumor cell viability.
Preclinical Studies
In preclinical studies, this compound demonstrated significant antitumor activity across various cancer types:
- Uterine Serous Carcinoma (USC): In USC xenograft models with PIK3CA mutations and HER2 amplification, this compound showed a mean IC50 of 0.042 µM for FISH-positive tumors compared to 0.38 µM for FISH-negative tumors (P < 0.0001). Treatment resulted in significant tumor growth inhibition and improved survival rates in treated mice (P < 0.0001) .
Cell Line | IC50 (µM) | FISH Status | Tumor Growth Inhibition |
---|---|---|---|
USC FISH+ | 0.042 ± 0.006 | Positive | Significant |
USC FISH- | 0.38 ± 0.06 | Negative | Minimal |
Phase III SANDPIPER Study
The SANDPIPER trial evaluated this compound in combination with fulvestrant in postmenopausal women with PIK3CA-mutant breast cancer. Key findings include:
- Progression-Free Survival (PFS): The this compound group had a median PFS of 7.4 months compared to 5.4 months for the placebo group (P = 0.0037).
- Safety Profile: Serious adverse events were reported at 32% in the this compound arm versus 8.9% in the placebo arm, leading to higher rates of treatment discontinuation (16.8% vs. 2.3%) .
Phase II Study Outcomes
A Phase II study focused on patients with advanced solid tumors showed that this compound was effective but had a significant dropout rate due to adverse effects:
- Response Rate: Approximately 10% experienced dose reductions due to adverse effects.
- Discontinuation Rate: About 72% discontinued treatment primarily due to disease progression .
Case Studies
Several case studies highlight the efficacy of this compound in individual patients:
- Patient with PIK3CA-Mutant Breast Cancer: A patient exhibited a partial response after being treated with this compound, showing significant tumor size reduction after three months.
- Patient with Advanced Gastric Cancer: Another case demonstrated stabilization of disease after treatment with this compound combined with standard chemotherapy .
Safety and Tolerability
The safety profile of this compound has been a concern due to the incidence of adverse effects such as enteritis and skin reactions. In a phase IB/IIA trial involving patients with PIK3CA-related overgrowth spectrum (PROS), two patients experienced dose-limiting toxicities leading to early trial termination . Overall, while some patients reported clinical improvements, the long-term use of this compound remains limited due to its safety concerns.
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for evaluating Taselisib’s efficacy in PI3Kα-driven cancers?
- Methodological Answer :
- In vitro models : Use PI3Kα-mutant cell lines (e.g., MCF7 breast cancer cells) to assess proliferation inhibition via MTT assays and PI3K/AKT pathway suppression via Western blot (p-AKT levels) .
- In vivo models : Employ patient-derived xenografts (PDX) or transgenic mice with PI3Kα mutations. Monitor tumor volume and pharmacodynamic biomarkers (e.g., p-S6 by immunohistochemistry) .
- Table 1 :
Model Type | Key Parameters | Advantages | Limitations |
---|---|---|---|
In vitro | IC50, apoptosis | High throughput | Lack of tumor microenvironment |
In vivo | Tumor regression | Clinically relevant | High cost, ethical constraints |
Q. How do researchers validate this compound’s target selectivity in kinase inhibition assays?
- Methodological Answer :
- Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to measure inhibition against 300+ kinases at 1 µM this compound.
- Compare IC50 values for PI3Kα vs. other isoforms (β, γ, δ) and off-target kinases. A >10-fold selectivity is ideal .
- Validate with isoform-specific cellular assays (e.g., PI3Kβ-specific p110β-overexpressing cells) to confirm on-target effects .
Q. What are standard protocols for assessing this compound-induced apoptosis in cancer cell lines?
- Methodological Answer :
- Perform Annexin V/PI staining followed by flow cytometry. Use 48–72 hr treatments with escalating doses (e.g., 0.1–10 µM).
- Combine with caspase-3/7 activity assays (luminescent substrates) to confirm apoptotic pathways .
Advanced Research Questions
Q. How can researchers design combination therapy studies to overcome compensatory mTOR activation with this compound?
- Methodological Answer :
- Synergy screening : Co-treat cells with this compound and mTOR inhibitors (e.g., Everolimus). Use the Chou-Talalay method to calculate combination indices (CI <1 indicates synergy) .
- Mechanistic validation : Perform phospho-proteomic profiling to map residual mTORC1/2 signaling post-Taselisib. Target nodes (e.g., 4EBP1) with dual inhibitors .
Q. What methodologies resolve discrepancies in this compound’s preclinical efficacy across heterogeneous tumor models?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies (e.g., TCGA datasets) to correlate PI3Kα mutation subtypes (e.g., H1047R vs. E545K) with this compound response .
- Pharmacodynamic biomarkers : Use multiplex IHC to quantify tumor-specific PI3K pathway suppression (e.g., p-AKT, p-S6) and stratify responders .
Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize this compound dosing in preclinical studies?
- Methodological Answer :
- Non-compartmental analysis : Calculate AUC, Cmax, and half-life in plasma/tumor tissues via LC-MS/MS.
- Mechanistic modeling : Link tumor growth inhibition to PI3Kα occupancy using Emax models. Adjust dosing intervals to maintain >90% target coverage .
Q. Data Analysis & Contradiction Management
Q. How should researchers address inconsistent biomarker data in this compound-treated cohorts?
- Methodological Answer :
- Technical validation : Repeat assays with orthogonal methods (e.g., Western blot vs. ELISA for p-AKT).
- Cohort stratification : Use unsupervised clustering (e.g., k-means) to group tumors by baseline PI3K activity or genetic alterations .
Q. What statistical approaches are recommended for analyzing this compound’s heterogeneous response rates in clinical trials?
- Methodological Answer :
- Bayesian hierarchical models : Account for inter-patient variability by pooling data across subgroups (e.g., ER+ vs. ER− breast cancer).
- Cox regression : Correlate progression-free survival (PFS) with baseline phospho-AKT levels .
Q. Experimental Design & Validation
Q. What controls are essential in this compound’s in vivo efficacy studies?
- Methodological Answer :
- Vehicle control : Compare against solvent (e.g., PEG400) to exclude nonspecific effects.
- Positive control : Use a PI3Kα inhibitor with known efficacy (e.g., Alpelisib).
- Toxicity monitoring : Track body weight, liver enzymes, and glucose levels weekly .
Q. How do researchers validate PI3Kα isoform-specific effects in CRISPR-edited cell lines?
- Methodological Answer :
- Generate PI3Kα-knockout (KO) cells using CRISPR/Cas9. Rescue with wild-type or mutant PI3Kα to confirm this compound’s dependency.
- Compare KO vs. wild-type cells in viability assays (e.g., IC50 shifts ≥10-fold confirm on-target activity) .
Properties
IUPAC Name |
2-methyl-2-[4-[2-(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]pyrazol-1-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N8O2/c1-14(2)32-22(27-15(3)29-32)19-13-30-8-9-34-20-10-16(6-7-18(20)21(30)28-19)17-11-26-31(12-17)24(4,5)23(25)33/h6-7,10-14H,8-9H2,1-5H3,(H2,25,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUQXVWXFDOSAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155842 | |
Record name | Taselisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282512-48-4 | |
Record name | 1H-Pyrazole-1-acetamide, 4-[5,6-dihydro-2-[3-methyl-1-(1-methylethyl)-1H-1,2,4-triazol-5-yl]imidazo[1,2-d][1,4]benzoxazepin-9-yl]-α,α-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1282512-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taselisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282512484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taselisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12108 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Taselisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TASELISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L08J2O299M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.